molecular formula C14H18N2O2S2 B2714689 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 873009-87-1

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2714689
CAS No.: 873009-87-1
M. Wt: 310.43
InChI Key: GFPFKSGCQQFTKD-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dimethylthiazole moiety linked via an ethyl group to a 4-methylbenzenesulfonamide core.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-10-4-6-13(7-5-10)20(17,18)15-9-8-14-11(2)16-12(3)19-14/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPFKSGCQQFTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with an appropriate sulfonyl chloride in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds containing thiazole moieties have been synthesized and tested for their efficacy against seizures. A study highlighted the synthesis of thiazole-integrated pyrrolidin-2-one analogues that displayed promising anticonvulsant activity with effective doses measured in mg/kg .

Pain Management
The compound has been investigated as a selective inhibitor of sodium channels, specifically NaV1.7, which is implicated in pain pathways. The optimization of sulfonamide derivatives has shown potential for developing pain relief medications targeting this sodium channel .

Anticancer Applications

Synthesis of Anticancer Agents
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide has been explored in the context of anticancer drug development. Various thiazole derivatives have shown selectivity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). For example, compounds synthesized from thiazole frameworks demonstrated IC50 values indicating strong cytotoxicity against these cell lines .

Mechanism of Action
The anticancer activity is often attributed to structural features such as the presence of specific functional groups that enhance interaction with biological targets. Structure-activity relationship (SAR) studies have indicated that modifications on the thiazole ring can significantly influence the compound's efficacy against cancer cells .

Antibacterial Studies

Broad-Spectrum Activity
Recent studies have evaluated the antibacterial properties of thiazole-containing compounds against various microbial strains. For instance, newly synthesized phenylthiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .

Mechanisms of Antibacterial Action
The mechanisms through which these compounds exert their antibacterial effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This makes them candidates for further development into therapeutic agents targeting resistant bacterial strains .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
AnticonvulsantSignificant anticonvulsant activity in synthesized analogues
Pain ManagementSelective NaV1.7 inhibition for potential pain relief
AnticancerStrong cytotoxicity against A549 and U251 cell lines
AntibacterialEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Thiazole Substituents

The target compound shares structural similarities with sulfonamide derivatives reported in , such as 2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G856-3113) . Key comparisons include:

Property Target Compound G856-3113
Molecular Formula C₂₁H₂₄N₂O₄S₂ C₂₁H₂₄N₂O₄S₂
Molecular Weight 432.56 432.56
Thiazole Substituents 2,4-Dimethyl 4-Methylphenyl at C2, 4-methyl at C4
Benzene Substituents 4-Methyl 2,5-Dimethoxy

The 2,4-dimethylthiazole group in the target compound enhances steric bulk and lipophilicity compared to the 4-methylphenyl substituent in G856-3113.

Thiazole-Containing Acetamide Derivatives

Compounds in (e.g., 9a–9e ) feature acetamide-linked thiazole-triazole-benzimidazole hybrids. For example, 9d includes a 4-methylphenyl-thiazole group but lacks the sulfonamide moiety. Key differences:

  • Functional Group : The target compound’s sulfonamide (–SO₂NH–) group provides strong hydrogen-bonding capacity, unlike the acetamide (–CONH–) in 9d. This distinction may influence target selectivity, as sulfonamides often exhibit higher affinity for enzymes like carbonic anhydrases.
  • Synthesis : The target compound’s synthesis likely involves sulfonylation of an ethyl-thiazole amine, whereas 9d is synthesized via Cu-catalyzed azide-alkyne cycloaddition, which may introduce variability in yields (e.g., 60–85% for 9d vs. undisclosed yields for the target) .

Hantzsch Cyclization-Derived Thiazoles

describes 5-acylamino-1,3-thiazoles (e.g., 4da, 4db) synthesized via catalyst-free Hantzsch cyclization. These compounds differ in:

  • Substituents : Hydroxy groups at C4 of the thiazole, compared to the ethyl-sulfonamide linkage in the target compound.
  • Bioactivity : The hydroxy group in 4da–4db may facilitate metal chelation, whereas the sulfonamide in the target compound could enhance binding to hydrophobic pockets.

Quinoline-Thiazole Hybrids

Compound 32 in (a GLUT1 inhibitor) shares the 2,4-dimethylthiazole moiety but incorporates a quinoline-carboxamide scaffold. Key contrasts:

Feature Target Compound Compound 32
Core Structure Benzenesulfonamide Quinoline-carboxamide
Molecular Weight 432.56 ~446 (estimated from synthesis data)
Synthetic Yield Undisclosed 15% (low yield due to coupling steps)

The quinoline core in 32 likely enhances π-π stacking interactions, while the sulfonamide in the target compound may improve solubility and bioavailability .

Piperidine-Sulfonamide Derivatives

describes a structurally distinct sulfonamide (BG14255) with a methanesulfonyl-piperidine group linked to a thiazole. The absence of a benzene ring in BG14255 reduces aromatic interactions compared to the target compound .

Biological Activity

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H18N2O2S2C_{14}H_{18}N_{2}O_{2}S_{2} with a molecular weight of approximately 306.43 g/mol. The structure includes a thiazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H18N2O2S2
Molecular Weight306.43 g/mol
CAS Number873009-87-1

Antibacterial Activity

Thiazole derivatives are known for their antibacterial properties. This compound has shown promising results against various bacterial strains. In a study comparing several thiazole derivatives, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like norfloxacin .

Antifungal Activity

The compound also demonstrates antifungal properties. Research indicates that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disc diffusion method, where zones of inhibition were measured. Compounds similar to this sulfonamide have shown IC50 values in the range of 10–30 µg/mL against these pathogens .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. A notable study reported its cytotoxic effects on human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The compound displayed an IC50 value of approximately 20 µM, indicating significant antiproliferative activity. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance its cytotoxic effects .

The biological activities of this compound can be attributed to its ability to interfere with cellular processes:

  • Antibacterial Mechanism : The thiazole ring likely disrupts bacterial cell wall synthesis or protein synthesis pathways.
  • Antifungal Mechanism : Similar to its antibacterial action, it may inhibit ergosterol synthesis in fungi.
  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

  • Study on Antibacterial Efficacy : A comparative study involving various thiazole derivatives highlighted that this compound exhibited superior antibacterial activity against E. coli compared to other tested compounds.
  • Antifungal Assessment : In vitro tests demonstrated that this compound had a higher efficacy against Candida species than traditional antifungals like fluconazole .
  • Cytotoxicity Evaluation : A recent investigation into its antitumor effects revealed that the compound significantly inhibited cell proliferation in human glioblastoma cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves two key steps:

Thiazole Core Formation : Cyclocondensation of thioamide derivatives (e.g., thiourea) with α-halo ketones (e.g., 5-chloropentan-2-one) under reflux in ethanol or THF to form the 2,4-dimethylthiazole moiety.

Sulfonamide Coupling : Reaction of the thiazole-ethylamine intermediate with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to form the sulfonamide bond.
Reaction progress is monitored via TLC, and purification is achieved via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 3.2–3.5 ppm).
  • IR Spectroscopy : Stretching vibrations for sulfonamide S=O bonds (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 350–380 g/mol).
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What solubility challenges arise with this compound, and how can they be addressed experimentally?

  • Methodological Answer : The compound’s low aqueous solubility (due to aromatic and hydrophobic groups) is quantified via the shake-flask method. Strategies include:

  • Co-solvent Systems : Ethanol/water or DMSO/PBS mixtures.
  • Cyclodextrin Complexation : Use β-cyclodextrin to enhance solubility.
  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium sulfonate .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC50 values across studies) require:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular assays (e.g., viability assays).
  • Target Engagement Validation : Use surface plasmon resonance (SPR) to measure binding kinetics or X-ray crystallography to confirm binding modes.
  • Purity Analysis : Ensure >95% purity via HPLC and rule out off-target effects using siRNA knockdowns .

Q. What strategies optimize selectivity against off-target ion channels (e.g., NaV1.7 vs. NaV1.5)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole (e.g., 4-methyl vs. 4-fluoro) and sulfonamide groups to reduce off-target binding.
  • Electrophysiology : Use automated patch-clamp systems to screen against panels of ion channels (e.g., NaV1.1–1.9).
  • Computational Docking : Align compound structures with NaV1.7 voltage-sensing domain homology models .

Q. How are pharmacokinetic (PK) properties evaluated during preclinical optimization?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • In Vivo PK : Administer to rodents and measure plasma concentration-time profiles (Cmax, AUC, t1/2).
  • Human Microdose Trials : Use accelerator mass spectrometry (AMS) to trace low-dose PK in Phase 0 studies .

Q. What computational approaches elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into crystal structures of target enzymes (e.g., BRD4 bromodomain) using software like AutoDock Vina.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
  • Free Energy Calculations : Use MM-GBSA to quantify binding affinity contributions from hydrophobic/electrostatic interactions .

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